Ethyl 5-(6-Methoxypyridin-2-yl)thiophene-2-carboxylate
Overview
Description
Ethyl 5-(6-Methoxypyridin-2-yl)thiophene-2-carboxylate is a chemical compound used in scientific research. It has a molecular weight of 263.32 . The IUPAC name for this compound is ethyl 5-(6-methoxy-2-pyridinyl)-2-thiophenecarboxylate .
Synthesis Analysis
The synthesis of thiophene derivatives, such as this compound, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that can produce aminothiophene derivatives .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13NO3S/c1-3-17-13(15)11-8-7-10(18-11)9-5-4-6-12(14-9)16-2/h4-8H,3H2,1-2H3 . This compound has a linear formula of C13H13NO3S .Scientific Research Applications
Synthesis and Antimicrobial Activity
- Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates demonstrated significant antibacterial and antifungal properties, alongside noteworthy antioxidant potential, indicating their potential use in developing antimicrobial and antioxidant agents (Raghavendra et al., 2016).
Characterization and Theoretical Studies
- The synthesis and characterization of similar compounds, including their theoretical data (e.g., Density Functional Theory calculations), suggest the importance of these substances in material science and chemistry (Sarac, 2020).
Anti-Proliferative Activity
- Derivatives of thiophene, such as 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene, have shown pronounced anti-proliferative activity in specific tumor cell types, demonstrating their potential in cancer therapy (Thomas et al., 2017).
Synthesis for Biological Activities
- Novel thiophene and benzothiophene derivatives, including those similar to Ethyl 5-(6-Methoxypyridin-2-yl)thiophene-2-carboxylate, were synthesized and evaluated as anti-cancer agents. Some of these compounds showed high activity against several tumor cell lines, highlighting their potential in the development of new anticancer drugs (Mohareb et al., 2016).
Docking Studies and Antimicrobial Evaluation
- Ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate derivatives exhibited significant antimicrobial activity, as proven by docking studies and evaluations, suggesting their use in antimicrobial drug development (Spoorthy et al., 2021).
Properties
IUPAC Name |
ethyl 5-(6-methoxypyridin-2-yl)thiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-3-17-13(15)11-8-7-10(18-11)9-5-4-6-12(14-9)16-2/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJKFPBRWXEUHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C2=NC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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